molecular formula C8H5ClN2O B1603154 8-Chloroquinoxalin-2-ol CAS No. 65180-12-3

8-Chloroquinoxalin-2-ol

Cat. No.: B1603154
CAS No.: 65180-12-3
M. Wt: 180.59 g/mol
InChI Key: GFRKZIXIQYVMCR-UHFFFAOYSA-N
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Description

8-Chloroquinoxalin-2-ol is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

  • Clioquinol (5-Chloro-7-iodo-quinolin-8-ol) , a halogenated 8-hydroxyquinoline similar to 8-Chloroquinoxalin-2-ol, was originally used as an oral anti-parasitic agent for intestinal amebiasis. It has demonstrated activities beyond its antimicrobial use, including preclinical efficacy in cancer treatment and potential use in Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques (Mao & Schimmer, 2008).
  • Cloxyquin (5-chloroquinolin-8-ol) exhibited good antituberculosis activity, even against multidrug-resistant isolates, indicating its potential as an antituberculosis agent (Hongmanee et al., 2006).

Cancer Research

  • The anticancer activity of 8-hydroxyquinolines relies on forming complexes with redox-active copper and iron ions. Studies on Mannich bases of 8-hydroxyquinoline revealed significant cytotoxicity against drug-resistant cells in the sub- to low micromolar range, indicating their potential as anticancer agents (Pape et al., 2018).
  • New quinoxaline-based derivatives designed as PARP-1 inhibitors showed potential as anticancer agents. These derivatives demonstrated potent PARP-1 inhibitory activity and significant antiproliferative effects against mutant BRCA1 breast cancer cells (Syam et al., 2022).

Antiviral Research

  • Chloroquine and hydroxychloroquine , chemically related to this compound, have shown potential in treating viral infections, including SARS-CoV-2 (COVID-19). These compounds inhibit pH-dependent steps of replication in several viruses (Savarino et al., 2003).

Diagnostic Applications

  • 8-Hydroxyquinoline has been used as a fluorescent indicator for monitoring underlying corrosion in epoxy-coated materials, demonstrating its potential in diagnostic applications (Roshan et al., 2018).

Mechanism of Action

Properties

IUPAC Name

8-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKZIXIQYVMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625484
Record name 8-Chloroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65180-12-3
Record name 8-Chloroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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